molecular formula C19H18N4O2 B4523599 N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4523599
M. Wt: 334.4 g/mol
InChI Key: QEYPHKAFLXDJFL-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrrolidine ring, and a phenyl group attached to the pyrrolidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Coupling of the Benzimidazole and Pyrrolidine Rings: The benzimidazole and pyrrolidine rings are coupled through amide bond formation using coupling reagents like carbodiimides.

    Introduction of the Phenyl Group: The phenyl group is introduced through substitution reactions using phenylating agents.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and arylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the benzimidazole and phenyl rings.

Scientific Research Applications

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate due to its ability to interact with specific biological targets. It is investigated for its efficacy in treating various diseases and conditions.

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the development of new drug formulations.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide
  • N-(1-(4-ethoxyphenyl)-2-methyl-1H-benzimidazol-5-yl)-N-((5-nitro-2-furyl)methylidene)amine
  • N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Comparison: N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, including the presence of both benzimidazole and pyrrolidine rings, and the phenyl group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Compared to similar compounds, it may exhibit different biological activities, binding affinities, and pharmacokinetic properties, highlighting its potential as a lead compound for drug development.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-20-16-8-7-14(10-17(16)21-12)22-19(25)13-9-18(24)23(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYPHKAFLXDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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